molecular formula C10H16O3 B082772 2-(1,2-Diethoxyethyl)furan CAS No. 14133-54-1

2-(1,2-Diethoxyethyl)furan

Cat. No.: B082772
CAS No.: 14133-54-1
M. Wt: 184.23 g/mol
InChI Key: YQYPBVVXPDWKMV-UHFFFAOYSA-N
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Description

2-(1,2-Diethoxyethyl)furan is a furanic compound characterized by a furan ring substituted with a diethoxyethyl group. It has been identified as a volatile constituent in tequila and cooked agave juice, contributing to the aroma profile of these products . Structurally, the compound combines a furan core with ether and ethyl functional groups, which influence its stability and volatility.

Properties

CAS No.

14133-54-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-(1,2-diethoxyethyl)furan

InChI

InChI=1S/C10H16O3/c1-3-11-8-10(12-4-2)9-6-5-7-13-9/h5-7,10H,3-4,8H2,1-2H3

InChI Key

YQYPBVVXPDWKMV-UHFFFAOYSA-N

SMILES

CCOCC(C1=CC=CO1)OCC

Canonical SMILES

CCOCC(C1=CC=CO1)OCC

Synonyms

2-(1,2-Diethoxyethyl)furan

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Furanic Compounds

The following table and analysis highlight key distinctions between 2-(1,2-Diethoxyethyl)furan and related furan derivatives in terms of structure, occurrence, and applications:

Table 1: Comparative Analysis of Furanic Compounds

Compound Key Functional Groups Occurrence/Source Applications/Properties References
This compound Furan + diethoxyethyl substituent Tequila, cooked agave products Volatile aroma compound
Furfural Furan + aldehyde Hydrolyzed biomass, agave Solvent, resin precursor, flavor agent
5-Hydroxymethylfurfural (HMF) Furan + hydroxymethyl + aldehyde Biomass processing (e.g., sugarcane) Platform chemical for bioplastics (e.g., PEF)
Benzofuran Fused benzene-furan ring Synthetic/coal tar derivatives Pharmaceutical intermediates, acid-resistant polymers
Dihydronaphthofurans Fused naphthalene + dihydrofuran Synthetic routes (e.g., Scheme 57) Potential pharmaceuticals (NMR-characterized)
Furan-2(5H)-one derivatives Lactone + hydroxyl substituents Traditional Chinese medicine (e.g., Pleione bulbocodioides) Antitumor activity (in vitro screening)

Structural and Functional Differences

  • This compound vs. Furfural/HMF : Unlike furfural and HMF, which possess aldehyde groups, this compound features ether linkages and ethyl substituents. This structural difference reduces its reactivity in oxidation or polymerization reactions, limiting its utility in bioplastic production compared to HMF . However, its ether groups enhance volatility, making it a key aroma contributor in beverages .
  • Comparison with Benzofuran : Benzofuran’s fused aromatic system increases electron density, improving ligand properties for metal ions and acid resistance . In contrast, this compound’s aliphatic side chain prioritizes hydrophobicity and volatility.
  • Dihydronaphthofurans : These synthetic derivatives (e.g., compound 5d in ) exhibit complex fused-ring systems with sulfone and methyl groups, enabling diverse pharmacological interactions. Their melting points (e.g., 140–142°C for 5d ) and NMR profiles differ significantly from this compound, which lacks such structural complexity .

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